molecular formula C22H17N3O3 B6081575 N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

カタログ番号 B6081575
分子量: 371.4 g/mol
InChIキー: PBXNIDMZRLCGDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide, also known as QNZ, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ belongs to the family of quinazoline derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

作用機序

The mechanism of action of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves the inhibition of NF-κB activity, which is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide binds to the active site of the IKKβ kinase, which is responsible for the activation of NF-κB, and prevents its phosphorylation. As a result, the activation of NF-κB is inhibited, leading to the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activity of NF-κB. In addition, N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of NF-κB and reducing the expression of anti-apoptotic proteins, such as Bcl-2. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.

実験室実験の利点と制限

One of the main advantages of using N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its high potency and specificity towards NF-κB inhibition. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to exhibit a higher potency and selectivity towards NF-κB inhibition than other compounds, such as BAY 11-7082 and MG-132. However, one of the limitations of using N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain media.

将来の方向性

There are several future directions for the research and development of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. Another direction is the development of novel analogs of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide with improved solubility and potency towards NF-κB inhibition. In addition, further studies are needed to investigate the potential therapeutic applications of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in other fields of medicine, such as neurodegenerative diseases and autoimmune disorders.

合成法

The synthesis of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves a multistep process that begins with the reaction of 2-nitrobenzaldehyde and benzylamine to form the intermediate, 2-nitro-N-benzylbenzamide. This intermediate is then reduced using palladium on carbon and hydrogen gas to obtain N-benzyl-2-nitrobenzamide. The reduction of this compound using iron powder and acetic acid results in the formation of N-benzyl-2-aminobenzamide, which is then reacted with phthalic anhydride and acetic anhydride to produce N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide.

科学的研究の応用

N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to exhibit anti-cancer properties by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the development and progression of cancer. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

特性

IUPAC Name

N-benzyl-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-20(23-14-15-7-3-1-4-8-15)16-11-12-18-19(13-16)24-22(28)25(21(18)27)17-9-5-2-6-10-17/h1-13H,14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXNIDMZRLCGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。